molecular formula C17H19N3O3S B5795039 N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea

N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea

Cat. No. B5795039
M. Wt: 345.4 g/mol
InChI Key: RLHCLQMZCBBOKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea, also known as FMeC1, is a chemical compound that has been widely studied for its potential applications in scientific research. FMeC1 is a thiourea derivative that has been synthesized through various methods. It has been found to exhibit several biochemical and physiological effects, making it a promising candidate for various laboratory experiments.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea involves the inhibition of histone deacetylases, which are enzymes that regulate the expression of genes. By inhibiting histone deacetylases, N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea can alter the expression of various genes, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has been found to exhibit several biochemical and physiological effects, including anticancer, anti-inflammatory, and antifungal activity. It has also been found to exhibit antiparasitic activity by inhibiting the growth of various parasites. Moreover, N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has been found to exhibit antiviral activity by inhibiting the replication of various viruses.

Advantages and Limitations for Lab Experiments

N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has several advantages for laboratory experiments, including its high purity and high-quality synthesis methods. However, N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has some limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration.

Future Directions

There are several future directions for the study of N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea, including its potential applications in the treatment of various diseases. Moreover, further research is needed to determine its optimal dosage and administration, as well as its potential side effects. Additionally, N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea can be modified to improve its efficacy and reduce its toxicity, making it a promising candidate for further research.
In conclusion, N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea is a promising chemical compound that has been widely studied for its potential applications in scientific research. It exhibits several biochemical and physiological effects, making it a potential candidate for various laboratory experiments. Further research is needed to determine its optimal dosage and administration, as well as its potential side effects.

Synthesis Methods

N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea can be synthesized through different methods, including the reaction of 4-(4-morpholinylcarbonyl)phenyl isothiocyanate with 2-furylmethylamine. Another method involves the reaction of 4-(4-morpholinylcarbonyl)phenyl isocyanate with 2-furylmethylthiourea. These methods have been optimized to yield high purity and high-quality N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea.

Scientific Research Applications

N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has been widely studied for its potential applications in scientific research. It has been found to exhibit anticancer activity by inhibiting the activity of histone deacetylases. N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has been found to exhibit antifungal activity by inhibiting the growth of various fungi.

properties

IUPAC Name

1-(furan-2-ylmethyl)-3-[4-(morpholine-4-carbonyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-16(20-7-10-22-11-8-20)13-3-5-14(6-4-13)19-17(24)18-12-15-2-1-9-23-15/h1-6,9H,7-8,10-12H2,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHCLQMZCBBOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC(=S)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24798185
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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